(115N)1H-Pyrrole
Overview
Description
(115N)1H-Pyrrole: is a heterocyclic, aromatic, organic compound characterized by a five-membered ring structure with the formula C4H4NH . It is a colorless volatile liquid that darkens upon exposure to air . Pyrrole and its derivatives are significant in various biological and chemical processes, including the synthesis of natural products such as heme .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride.
Condensation of Carbamates: Readily available O-substituted carbamates condense with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles.
Metal-Catalyzed Conversion: A manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only side products.
Industrial Production Methods:
Commercial Method from Furan: A mixture of furan, ammonia, and steam is passed over an aluminum oxide catalyst at 480-500°C to produce pyrrole.
Preparation from Acetylene: Pyrrole is obtained by passing a mixture of acetylene and ammonia through a red-hot tube.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Pyrrole undergoes electrophilic substitution reactions at carbon-2 and carbon-3 positions.
Common Reagents and Conditions:
Nitric Acid: For nitration.
Sulphur Trioxide: For sulphonation.
Sulphuryl Chloride, Bromine, Iodine: For halogenation.
Acetic Anhydride: For acylation.
Potassium Carbonate: For carboxylation.
Chloroform and Alkali: For Reimer-Tiemann reaction.
Major Products:
- 2-Nitropyrrole
- Pyrrole-2-sulphonic acid
- Tetrahalogen pyrrole
- 2-Acetylpyrrole
- Pyrrole-2-carboxylic acid
- 2-Formyl pyrrole
Scientific Research Applications
Chemistry: : Pyrrole is a fundamental building block for many biologically active molecules and is used in the synthesis of natural products, pharmaceuticals, and materials science .
Biology and Medicine: : Pyrrole derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: : Pyrrole is used in the production of conductive polymers, dyes, and pigments .
Mechanism of Action
Molecular Targets and Pathways: : Pyrrole and its derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of signaling pathways . The specific mechanism depends on the functional groups attached to the pyrrole ring and the biological target.
Comparison with Similar Compounds
Similar Compounds
- Pyridine : A six-membered aromatic heterocycle with nitrogen, similar in structure but with different electronic properties and reactivity .
- Thiophene : A five-membered aromatic heterocycle with sulfur, exhibiting different chemical behavior due to the presence of sulfur .
- Furan : A five-membered aromatic heterocycle with oxygen, also showing distinct reactivity compared to pyrrole .
Uniqueness: : Pyrrole’s unique reactivity and biological activity stem from the nitrogen atom in the ring, which contributes to its aromaticity and ability to participate in various chemical reactions .
Properties
IUPAC Name |
(115N)1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-HOSYLAQJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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